![molecular formula C14H14F3N3OS B5746158 N-(thiophen-2-ylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
N-(thiophen-2-ylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a trifluoromethyl group, and a cyclopenta[c]pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopenta[c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the thiophen-2-ylmethyl group: This can be done via nucleophilic substitution reactions where the thiophene derivative is introduced to the intermediate compound.
Final acetamide formation: The acetamide group is typically introduced through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of dihydro or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the acetamide group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydro derivatives, fully reduced compounds.
Substitution products: Halogenated derivatives, substituted thiophenes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science:
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of N-(thiophen-2-ylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The trifluoromethyl group often enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(thiophen-2-ylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide analogs: Compounds with variations in the substituents on the thiophene ring or the pyrazole moiety.
Other heterocyclic compounds: Compounds like imidazoles, triazoles, and pyridines with similar bioactive properties.
Uniqueness
Structural Features: The combination of a thiophene ring, trifluoromethyl group, and cyclopenta[c]pyrazole moiety is unique and may confer specific chemical and biological properties.
Bioactivity: The presence of the trifluoromethyl group often enhances biological activity and metabolic stability, making it a valuable feature in drug design.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c15-14(16,17)13-10-4-1-5-11(10)20(19-13)8-12(21)18-7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJFMDWFGTWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDO}BENZAMIDE](/img/structure/B5746088.png)
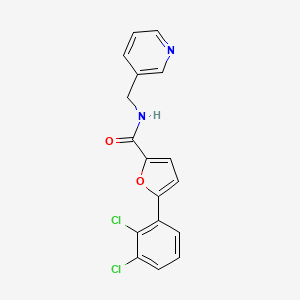
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)
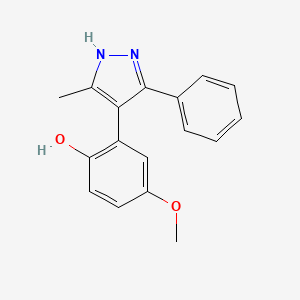
![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)
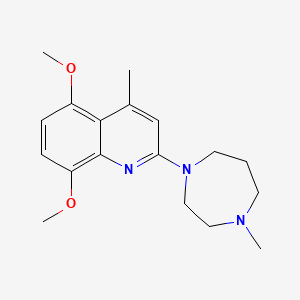

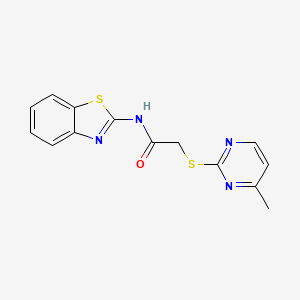
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5746141.png)
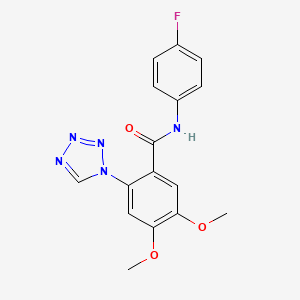
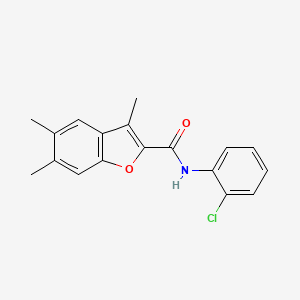
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5746182.png)
